

Bis(3-aminopropyl) Ether material safety data sheet overview

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: Bis(3-aminopropyl) Ether

Cat. No.: B1281634

[Get Quote](#)

An In-depth Technical Guide to the Material Safety Data Sheet for **Bis(3-aminopropyl) Ether**

Introduction: Understanding Bis(3-aminopropyl) Ether

Bis(3-aminopropyl) ether (CAS No. 2157-24-6), a member of the amine chemical class, is a molecule characterized by a central ether linkage flanked by two aminopropyl groups.^{[1][2]} Its chemical structure, with two primary amine functionalities, makes it a valuable building block and reagent in various chemical syntheses. However, the same properties that make it useful also impart significant health and safety hazards. This guide, intended for laboratory and drug development professionals, provides a comprehensive overview of the safety information detailed in the Material Safety Data Sheet (MSDS). It aims to move beyond mere compliance, fostering a deeper understanding of the causality behind safety protocols to ensure a self-validating system of laboratory safety.


Section 1: Hazard Identification and GHS Classification

The Global Harmonized System (GHS) of Classification and Labelling of Chemicals provides a universal framework for communicating hazards. **Bis(3-aminopropyl) ether** is classified as a hazardous substance, primarily due to its corrosive nature.^[3]

Core Hazards:

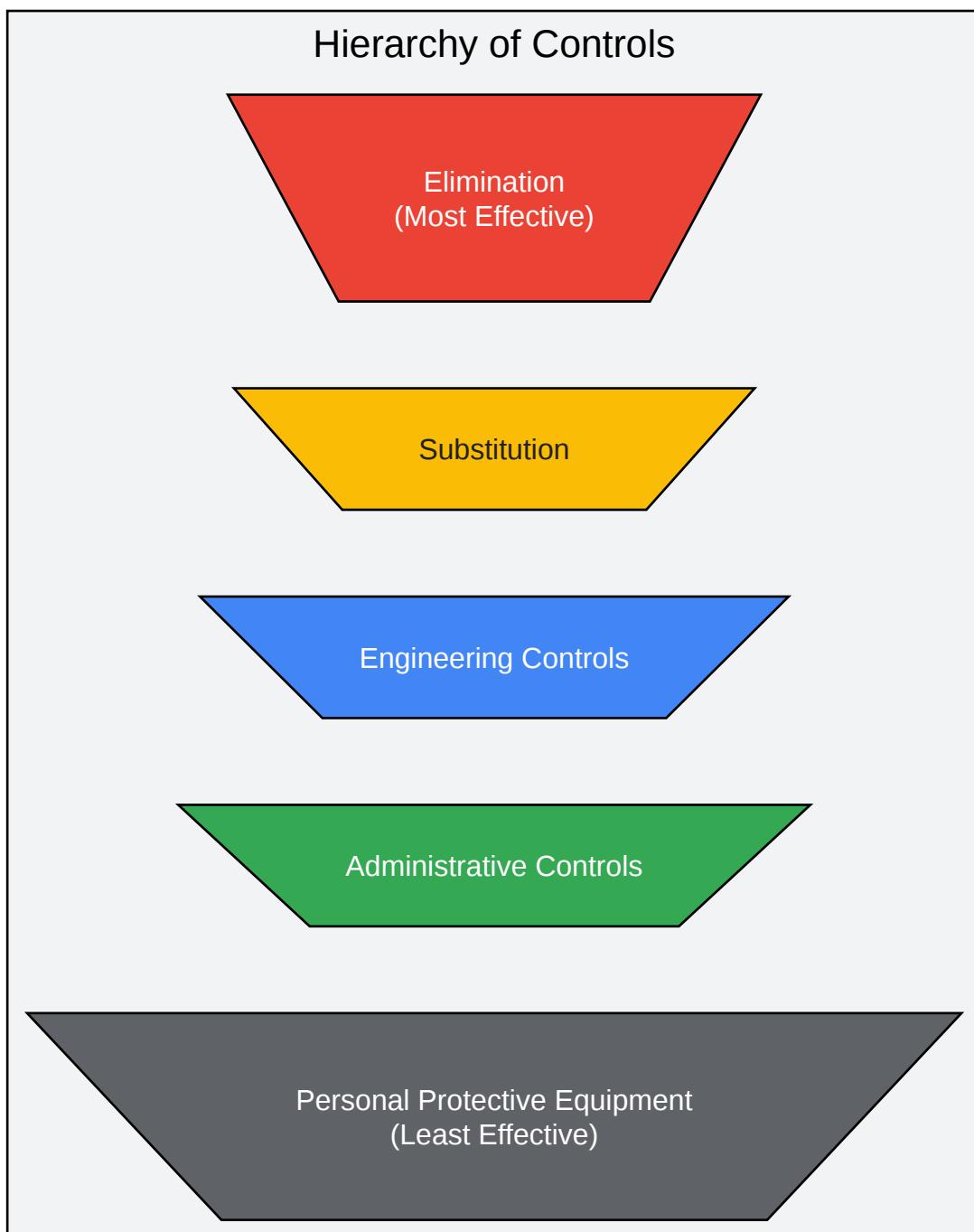
- H314: Causes severe skin burns and eye damage.[3][4][5] This is the most critical hazard. As an amine, the compound is alkaline and can cause rapid, deep, and painful tissue damage upon contact. The destruction of tissue can be severe, leading to permanent scarring or, in the case of eye contact, blindness.[6]
- H318: Causes serious eye damage.[1][4] This is often listed in conjunction with H314 and emphasizes the extreme danger posed to the eyes.[1]
- H312: Harmful in contact with skin.[4] While the primary danger is corrosive burns, the substance can also be absorbed through the skin in harmful amounts.[4]

These classifications necessitate the use of specific GHS pictograms on all containers and in safety literature, acting as an immediate visual warning to all personnel.

GHS Pictogram	Hazard Class	Hazard Statement
	Skin Corrosion / Eye Damage	H314: Causes severe skin burns and eye damage
	Acute Toxicity (Dermal)	H312: Harmful in contact with skin

Section 2: Toxicological Profile

While specific toxicological data for **Bis(3-aminopropyl) ether** is limited in readily available literature, data from closely related structures, such as Ethylene Glycol **Bis(3-aminopropyl) Ether**, provides valuable insight into its potential toxicity. The primary route of occupational hazard is through direct contact, leading to corrosive injuries.


| Toxicological Data for Related Compound: Ethylene Glycol **Bis(3-aminopropyl) Ether** | | :--- | :--- | | Acute Oral Toxicity | LD50 (Rat): 2,830 mg/kg (Minimally toxic after single ingestion)[4] | | Acute Dermal Toxicity | LD50 (Rabbit): 1,250 mg/kg (Moderately toxic after single contact with skin)[4][7] |

Mechanistic Insight: The toxicity profile is dominated by the compound's corrosivity. Inhalation of vapors or mists can cause severe irritation and damage to the respiratory tract.[6] Ingestion

can lead to perforation of the stomach or esophagus.[8] There is insufficient data available to assess its carcinogenic, mutagenic, or reproductive toxicity.[4][6]

Section 3: Proactive Safety: Handling, Storage, and Exposure Controls

A proactive approach to safety involves minimizing exposure through a combination of engineering controls, administrative procedures, and Personal Protective Equipment (PPE). This is often visualized as the "Hierarchy of Controls."

[Click to download full resolution via product page](#)

Caption: The Hierarchy of Controls prioritizes safety measures.

Engineering Controls

The primary method for controlling exposure is to handle the material in a well-ventilated area.

[9][10]

- Fume Hood: All work that may generate vapors or aerosols must be conducted in a certified chemical fume hood.[10]
- Closed Systems: For larger scale operations, handling the product within a closed system is recommended.[4][10]
- Safety Stations: Ensure that an eyewash station and a safety shower are readily accessible and in close proximity to the workstation.[6]

Handling and Administrative Controls

- Avoid all contact with skin, eyes, and clothing.[4][10]
- Do not breathe vapors or mists.[6][11]
- Wash hands and face thoroughly after handling.[4][10]
- Contaminated work clothing should not be allowed out of the workplace and must be washed before reuse.[5]

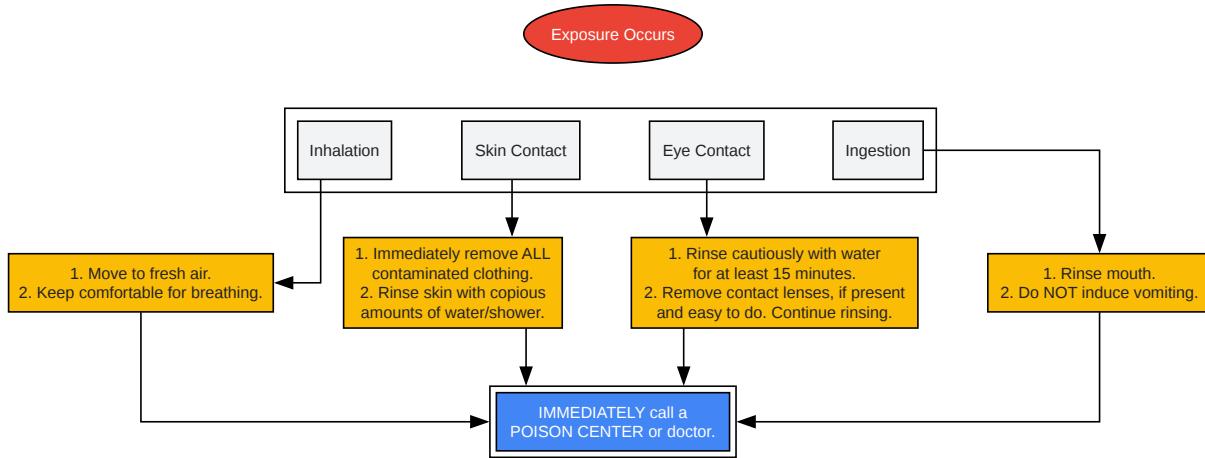
Storage Protocols

Proper storage is crucial to maintain chemical integrity and prevent hazardous situations.

- Container: Keep the container tightly closed.[4][9]
- Atmosphere: This material can be air-sensitive. Store under an inert gas atmosphere (e.g., nitrogen or argon).[3][4]
- Conditions: Store in a cool, dry, and well-ventilated place, away from excessive heat and light.[6][10] A designated corrosives area is appropriate.[12]
- Incompatibilities: Store away from strong oxidizing agents and acids.[6][10]

Personal Protective Equipment (PPE)

PPE is the last line of defense and must be selected carefully.


- Eye/Face Protection: Wear tightly fitting safety goggles and a face shield.[6][9][10]
- Skin Protection:
 - Gloves: Wear impervious chemical-resistant gloves (e.g., nitrile, neoprene).
 - Clothing: Wear a lab coat, and for larger quantities or splash risks, use impervious protective clothing such as a chemical-resistant apron or suit.[6][10] Protective boots may be required.[13]
- Respiratory Protection: If ventilation is inadequate or if vapors/mists are generated, use a NIOSH/MSHA-approved respirator with an appropriate cartridge for organic vapors and ammonia derivatives.[4][11][12]

Section 4: Emergency Procedures: A Self-Validating Response

In the event of an exposure or spill, a rapid and correct response is critical to mitigating harm.

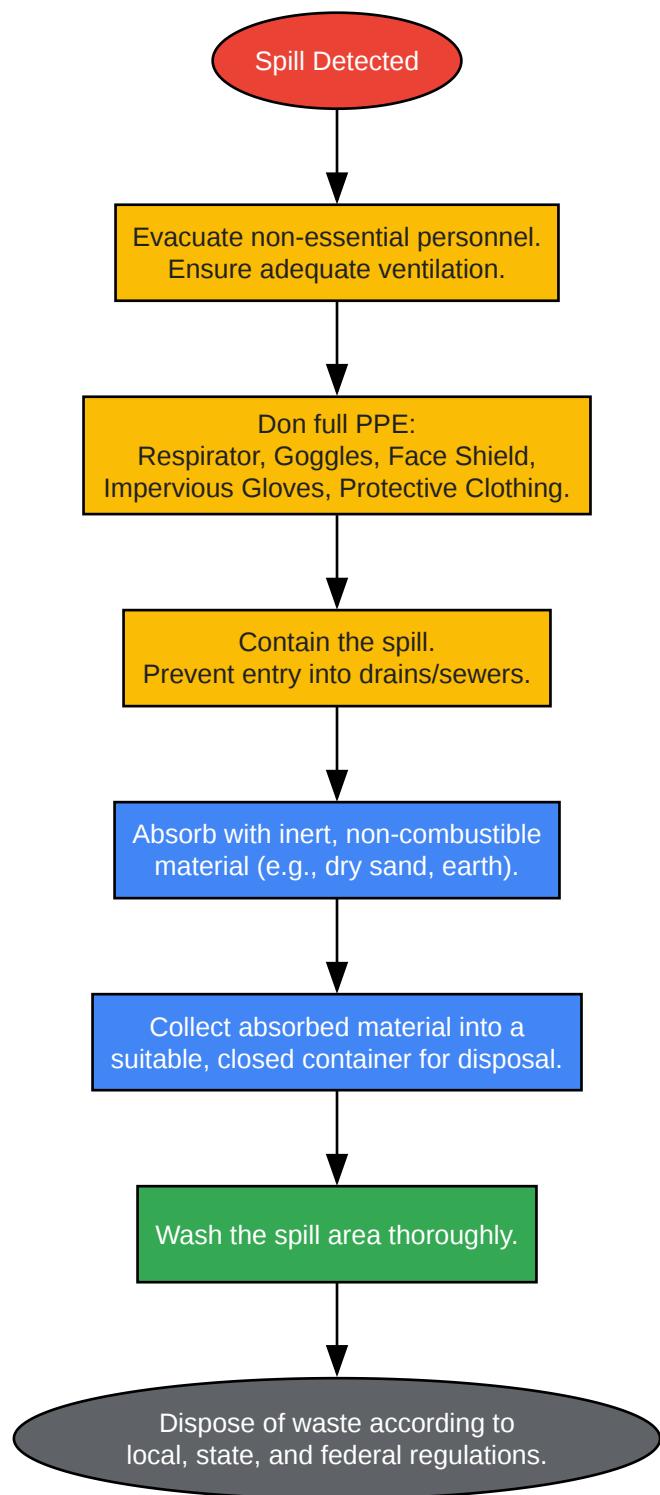
First-Aid Measures

Immediate action is paramount. The goal is to remove the chemical from the victim and seek immediate, professional medical attention.

[Click to download full resolution via product page](#)

Caption: First aid response based on exposure route.

- Inhalation: Remove the person to fresh air and keep them comfortable for breathing.[4] Immediately call a poison center or doctor.[4]
- Skin Contact: Immediately take off all contaminated clothing.[4] Rinse the skin with plenty of water, using a safety shower if available.[4] Call a physician immediately.
- Eye Contact: Immediately rinse cautiously with water for at least 15 minutes.[6][9] Remove contact lenses if present and easy to do so.[4] Continue rinsing.[4] It is critical to seek immediate attention from an ophthalmologist.
- Ingestion: Rinse mouth thoroughly with water.[4][9] Do NOT induce vomiting due to the risk of perforating the esophagus.[4][8] Call a physician or poison control center immediately.[9]


Fire-Fighting Measures

While **Bis(3-aminopropyl) ether** is a combustible liquid, it is not highly flammable.[14]

- Suitable Extinguishing Media: Use dry chemical, carbon dioxide (CO₂), water spray, or alcohol-resistant foam.[9][10][13]
- Unsuitable Media: Do not use a solid stream of water, as it may scatter and spread the fire.[10]
- Specific Hazards: In a fire, poisonous gases are produced, including toxic carbon oxides (CO, CO₂) and nitrogen oxides (NO_x).[6][12][14] Containers may explode if heated.[14]
- Protective Actions: Firefighters must wear self-contained breathing apparatus (SCBA) and full protective gear.[9][10] Use water spray to keep fire-exposed containers cool.[14]

Accidental Release Measures (Spill Response)

A spill requires a controlled and systematic cleanup process to protect personnel and the environment.

[Click to download full resolution via product page](#)

Caption: Step-by-step workflow for a chemical spill.

- Personal Precautions: Evacuate unnecessary personnel and ensure adequate ventilation.[4]
[9] Wear suitable protective equipment as detailed in the PPE section.[4][10]
- Environmental Precautions: Prevent the product from entering drains or waterways.[4][10]
- Containment and Cleaning: Stop the leak if it can be done without risk.[6] Absorb the spill with a suitable non-combustible absorbent material like dry sand, earth, or vermiculite.[6][10] Do not use combustible materials like sawdust. Collect the absorbed material and place it into a suitable, labeled container for disposal.[9]

Section 5: Chemical and Physical Properties

Understanding the physical properties of a substance is essential for its safe handling and for predicting its behavior under various conditions.

Property	Value	Source
Chemical Formula	C ₆ H ₁₆ N ₂ O	PubChem[1]
Molecular Weight	132.20 g/mol	PubChem[1]
Physical State	Liquid (at 20°C)	TCI[3]
Appearance	Colorless to Light Yellow Clear Liquid	Chem-Impex[15]
Boiling Point	127-130 °C (at 7 mmHg) (for related compound)	lookchem[16]
Density	~0.98 g/mL (for related compound)	lookchem[16]
Solubility in Water	Soluble (for related compound)	lookchem[16]
Vapor Pressure	10 Pa at 20°C (for related compound)	lookchem[16]

Conclusion

The safe handling of **Bis(3-aminopropyl) ether** is predicated on a thorough understanding of its hazards, particularly its severe corrosivity. For researchers and drug development professionals, this knowledge is not a barrier to its use but a framework for innovation. By integrating the principles of the Hierarchy of Controls—prioritizing engineering solutions like fume hoods, adhering to strict handling protocols, and consistently using appropriate PPE—this valuable chemical can be utilized effectively and safely. The Material Safety Data Sheet is a foundational document, and this guide serves to translate its critical data into a practical, self-validating system of safety in the laboratory.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. Bis(3-aminopropyl) Ether | C₆H₁₆N₂O | CID 12841412 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Bis(3-aminopropyl) ether | 2157-24-6 [sigmaaldrich.com]
- 3. Bis(3-aminopropyl) Ether | 2157-24-6 | TCI EUROPE N.V. [tcichemicals.com]
- 4. tcichemicals.com [tcichemicals.com]
- 5. Diethylene Glycol Bis(3-aminopropyl) Ether | 4246-51-9 | Tokyo Chemical Industry Co., Ltd.(JP) [tcichemicals.com]
- 6. cloudfront.zoro.com [cloudfront.zoro.com]
- 7. 2997-01-5 CAS MSDS (ETHYLENE GLYCOL BIS(3-AMINOPROPYL) ETHER) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 8. datasheets.scbt.com [datasheets.scbt.com]
- 9. echemi.com [echemi.com]
- 10. tcichemicals.com [tcichemicals.com]
- 11. fishersci.com [fishersci.com]
- 12. assets.thermofisher.com [assets.thermofisher.com]
- 13. tcichemicals.com [tcichemicals.com]

- 14. nj.gov [nj.gov]
- 15. chemimpex.com [chemimpex.com]
- 16. Cas 2997-01-5,ETHYLENE GLYCOL BIS(3-AMINOPROPYL) ETHER | lookchem [lookchem.com]
- To cite this document: BenchChem. [Bis(3-aminopropyl) Ether material safety data sheet overview]. BenchChem, [2026]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1281634#bis-3-aminopropyl-ether-material-safety-data-sheet-overview>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com